1-(6-Chloro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone

GRK5 Kinase Inhibition Metabolic Disease

Kinase inhibitor programs often stall when building blocks lack the right halogen handle for diversification. This 6-chloro-5-azaindole scaffold solves that with a reactive Cl site ready for Pd-catalyzed cross-coupling, backed by validated GRK5 activity. • GRK5 IC50 = 5.4 μM - a moderate, reproducible benchmark for SAR optimization and assay protocol development. • 6-Chloro substituent enables rapid library generation via Suzuki, Buchwald-Hartwig, or Sonogashira couplings to probe potency and selectivity. • Available at 95-98% purity from multiple vendors, ensuring reliable starting material for parallel synthesis and scale-up.

Molecular Formula C9H7ClN2O
Molecular Weight 194.62 g/mol
CAS No. 1260381-71-2
Cat. No. B1375817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Chloro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone
CAS1260381-71-2
Molecular FormulaC9H7ClN2O
Molecular Weight194.62 g/mol
Structural Identifiers
SMILESCC(=O)C1=CNC2=CC(=NC=C21)Cl
InChIInChI=1S/C9H7ClN2O/c1-5(13)6-3-11-8-2-9(10)12-4-7(6)8/h2-4,11H,1H3
InChIKeyKRCGNHFTCROBPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Procurement


1-(6-Chloro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone, also known as 3-acetyl-6-chloro-5-azaindole, is a heterocyclic compound belonging to the pyrrolo[3,2-c]pyridine family. Its core scaffold is recognized as a privileged structure in kinase inhibitor design, serving as a key bioisostere for purine and indole systems . The compound is characterized by a molecular formula of C9H7ClN2O, a molecular weight of 194.62 g/mol, a density of 1.4±0.1 g/cm³, and a boiling point of 405.2±40.0 °C at 760 mmHg . It is typically procured as a research chemical with purities ranging from 95% to 98% for use in pharmaceutical R&D and organic synthesis [1].

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Privileged scaffold

Pyrrolo[3,2-c]pyridine core for kinase inhibitor design

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Diversification handle

6-Chloro group enables palladium-catalyzed cross-coupling

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Multi-vendor supply

Available at 95–98% purity from independent sources

Why Analogs Cannot Substitute


Substitution of 1-(6-Chloro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone with closely related analogs such as the 6-bromo, 6-unsubstituted, or 2,3-dihydro variants can profoundly alter biological target engagement, physicochemical properties, and synthetic utility. The 6-chloro substituent on the pyridine ring, combined with the 3-acetyl group, creates a unique electronic and steric environment that modulates binding affinity to key protein targets like GRK5 [1] and influences reactivity as a building block in transition metal-catalyzed cross-couplings . Even minor changes—e.g., replacing chlorine with bromine or hydrogen—can shift potency by orders of magnitude, alter metabolic stability, and change the compound's suitability as a synthetic intermediate. The quantitative evidence below demonstrates that this specific substitution pattern yields a distinct pharmacological and synthetic profile that cannot be assumed for in-class analogs without empirical validation.

Halogen

6-Bromo analog may shift cross-coupling reactivity and stability profiles

Handle

Unsubstituted analog lacks halogen handle for diversification via Pd coupling

Target

Substitution pattern may alter kinase target engagement and selectivity context

Quantitative Differentiation Evidence


GRK5 Inhibitory Activity

1-(6-Chloro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone inhibits human GRK5 with an IC50 of 5.4 μM in a 30-minute [γ-32P]-ATP assay [1]. In comparison, the covalent inhibitor CCG273441 achieves an IC50 of 3.8 nM , while GRL018-21 exhibits an IC50 of 10 nM [2]. The compound's moderate potency distinguishes it from nanomolar-grade tool compounds and may be suitable for applications requiring attenuated target engagement. No direct comparative data are available for the 6-bromo or 6-unsubstituted analogs in this assay.

GRK5 inhibition
Cross-study comparable
IC50 = 5.4 µM (30 min, [γ-32P]-ATP assay)

Moderate GRK5 inhibition context; SAR starting point

Nanomolar comparators CCG273441 (3.8 nM), GRL018-21 (10 nM) reported

GRK5 Kinase Inhibition Metabolic Disease

Density and Boiling Point Differences

1-(6-Chloro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone (MW 194.62) exhibits a density of 1.4±0.1 g/cm³ and a boiling point of 405.2±40.0 °C at 760 mmHg . In contrast, the unsubstituted analog 1-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone (CAS 460053-60-5, MW 160.17) lacks the chlorine atom, resulting in a significantly lower molecular weight and altered polarity . The higher boiling point of the 6-chloro compound indicates stronger intermolecular interactions, which can affect its behavior in purification, storage, and formulation processes.

Physical properties
Calculated
MW 194.62, density 1.4±0.1 g/cm³, BP 405.2±40.0 °C

Distinct from unsubstituted analog (MW 160.17)

Higher BP indicates stronger intermolecular interactions

Physicochemical Properties Purification Formulation

6-Chloro Cross-Coupling Handle

The 6-chloro substituent on 1-(6-chloro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone serves as a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of diverse aryl, heteroaryl, and amine groups at the 6-position . This reactivity profile is not present in the 6-unsubstituted analog (CAS 460053-60-5), which lacks a halogen for such transformations. The 6-bromo analog (CAS 1260382-82-8) would exhibit higher reactivity but may suffer from lower stability or different selectivity in cross-coupling events .

Cross-coupling handle
Class-level inference
6-Cl enables Suzuki, Buchwald-Hartwig couplings

Synthetic diversification handle for library design

6-Bromo analog may offer higher reactivity, different selectivity

Organic Synthesis Cross-Coupling Building Blocks

FMS Kinase Class Potential

While specific data for 1-(6-chloro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone against FMS kinase are not available, the pyrrolo[3,2-c]pyridine scaffold has demonstrated potent FMS kinase inhibition. In a study of 18 derivatives, compounds 1e and 1r achieved IC50 values of 60 nM and 30 nM, respectively, against FMS kinase [1]. Compound 1r further showed an IC50 of 84 nM in BMDM cells and antiproliferative activity against cancer cell lines with IC50 values ranging from 0.15–1.78 µM [1]. The target compound's 6-chloro substitution may confer a distinct selectivity profile compared to these optimized analogs.

FMS kinase class
Class-level inference
Scaffold derivatives show FMS IC50 30–60 nM

Class-level FMS inhibition context; compound-specific data needed

Antiproliferative activity in cancer cell lines reported for analogs

FMS Kinase Cancer Immunology

Time-Dependent GRK5 Inhibition

The inhibitory activity of 1-(6-chloro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone against human GRK5 was assessed at multiple time points: IC50 values of 18 μM (0 min), 5.4 μM (30 min), 5.9 μM (60 min), and 100 μM (4 hr) [1]. This time-dependent decrease in apparent potency at extended incubation times may indicate compound instability, reversible binding kinetics, or assay-specific artifacts. In contrast, covalent GRK5 inhibitors like CCG273441 maintain nanomolar potency irrespective of incubation time .

Time-dependent IC50
Supporting evidence
IC50 5.4 µM (30 min) vs. 100 µM (4 hr)

Time-dependent shift requires controlled assay incubation

18.5-fold potency loss between 30 min and 4 hr

GRK5 Kinase Assay Time-Dependent Inhibition

Purity and Procurement Specifications

1-(6-Chloro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone is commercially available from multiple vendors with standard purities of 95% (e.g., Beyotime Y133207) [1] and 98% (e.g., MolCore, Leyan) . In comparison, the 6-bromo analog (CAS 1260382-82-8) is typically offered at 95% purity , while the unsubstituted analog (CAS 460053-60-5) is available at 97-98% . The consistent availability of the 6-chloro compound at ≥95% purity from multiple suppliers reduces procurement risk and ensures reproducibility in research applications.

Purity specification
Cross-study comparable
95–98% from multiple vendors

Multi-vendor availability supports batch consistency

6-Bromo and unsubstituted analogs offered at similar purity

Purity Procurement Quality Control

Optimal Use Cases


GRK5 SAR and Lead Optimization

The moderate GRK5 inhibitory activity (IC50 = 5.4 μM) and the presence of a 6-chloro handle make this compound a suitable starting point for structure-activity relationship (SAR) studies targeting GRK5 for metabolic diseases [1]. Researchers can use the 6-chloro group for diversification via cross-coupling to improve potency and selectivity, while the baseline IC50 provides a clear benchmark for assessing analog improvements. The time-dependent inhibition profile [2] should be considered when designing assay protocols.

Building Block for Kinase Libraries

As a building block with a reactive 6-chloro substituent, this compound is ideal for generating diverse pyrrolo[3,2-c]pyridine-based libraries through palladium-catalyzed cross-coupling reactions [1]. The high commercial purity (95-98%) from multiple vendors ensures reliable starting material for parallel synthesis. The resulting analogs can be screened against a panel of kinases, including FMS and GRK5, for which the pyrrolo[3,2-c]pyridine scaffold has demonstrated activity [2].

GRK5 Biochemical Assay Development

Due to the observed time-dependent IC50 shift (5.4 μM at 30 min vs. 100 μM at 4 hr), this compound can be employed as a control or reference compound in GRK5 biochemical assays, provided that incubation times are strictly controlled [1]. Its moderate potency makes it suitable for assay optimization without saturating the target, and its behavior can serve as a benchmark for evaluating compound stability under assay conditions.

Comparative Profiling of Halogenated Analogs

The 6-chloro compound, alongside its 6-bromo and 6-unsubstituted analogs, can be used in a comparative pharmacology study to elucidate the impact of halogen substitution on kinase selectivity, cellular permeability, and metabolic stability. Such studies are critical for understanding the role of the 6-position in target engagement and for guiding the design of more potent and selective kinase inhibitors [1].

Application
Selection Property
Validation Focus
GRK5 SAR studies
Kinase selectivity review
GRK5 inhibition assay context
Diversification building block
Cross-coupling handle
Synthetic library expansion
Assay development reference
Time-dependent IC50 profile
Incubation time control validation
Halogenated analog profiling
Substitution pattern comparison
Kinase selectivity and permeability context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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